molecular formula C15H11N3O3S2 B2393527 (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol CAS No. 330677-83-3

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol

Cat. No. B2393527
CAS RN: 330677-83-3
M. Wt: 345.39
InChI Key: YWFUBBCQXNCLBB-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol” is a chemical compound that is part of the benzothiazole family . It is available for purchase for research purposes.


Synthesis Analysis

The synthesis of benzothiazole compounds typically involves a condensation reaction . For example, a related compound, (E)-2-[(benzo[d]thiazol-2-yl-imino)methyl]-5-(diethylamino)phenol, was synthesized via a condensation reaction between 2-aminobenzothiazole and 4-(diethylamino)-2-hydroxybenzaldehyde .


Molecular Structure Analysis

Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular structure of benzothiazoles can be represented by several resonating structures, some of which involve the d-orbitals of sulfur .


Chemical Reactions Analysis

Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Scientific Research Applications

Cyanide Sensors in Aqueous Medium

(E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol and its derivatives have been synthesized and characterized as sensitive and selective sensors for cyanide ions in aqueous media. These compounds exhibit a colorimetric change upon interaction with cyanide, making them useful for environmental monitoring and analytical chemistry applications (Elsafy, Al-Easa, & Hijji, 2018).

Microwave Assisted Synthesis and Characterization

Novel thiophene-benzothiazole derivatives of the compound have been synthesized using microwave-assisted methods, which offer a more efficient and rapid synthesis process. These compounds have been characterized for their structural properties and investigated for their solvent effects on UV–Vis absorption. Such studies are crucial for developing new materials and chemicals with tailored properties (Ermis & Durmus, 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated benzothiazole-imino-benzoic acid ligands and their metal complexes for antimicrobial activities. These compounds demonstrate good antimicrobial activity against various bacterial strains, highlighting their potential use in developing new antimicrobial agents (Mishra et al., 2019).

Schiff Base Ligands and Antimicrobial Activity

Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. The results suggest moderate activity against certain bacteria and fungi, indicating their potential in pharmaceutical research and development (Vinusha et al., 2015).

Fluorescence Recognition and Environmental Monitoring

Compounds derived from benzothiazole Schiff bases have been studied for their fluorescence recognition properties, specifically for detecting environmental pollutants like Fe3+, Cr2O72−, and p-nitrophenol. Such compounds are invaluable tools for environmental monitoring and pollution assessment (Liu et al., 2023).

DNA Binding and Antibacterial Activity

The interaction of novel metal complexes with DNA has been explored, showing strong binding capabilities and potential as antibacterial agents. These findings are significant for the development of new therapeutic agents and for understanding the molecular mechanisms of drug-DNA interactions (Vamsikrishna et al., 2016).

properties

IUPAC Name

2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUBBCQXNCLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol

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